Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate
Description
Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate is a heterocyclic compound featuring a 1,4-thiazepane ring system substituted at the 7-position with a furan-2-yl group and at the 4-position with an ethyl 4-oxobutanoate ester. The furan-2-yl substituent contributes aromaticity and moderate electron-rich character, while the 4-oxobutanoate ester enhances solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-2-19-15(18)6-5-14(17)16-8-7-13(21-11-9-16)12-4-3-10-20-12/h3-4,10,13H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFYAESUGFPTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Thiazepane Ring: The thiazepane ring is formed by the reaction of a suitable amine with a thioamide under cyclization conditions.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the thiazepane ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate
This analog (described in ) shares the 1,4-thiazepane core but differs in three critical regions:
Heteroaromatic Substituent : Replaces the furan-2-yl group with a thiophen-2-yl moiety.
Ester Chain: Substitutes the 4-oxobutanoate with a 4-phenylbutanoate chain featuring an amino group.
Stereochemistry : Incorporates (2S,6R) configurations in the thiazepane ring, introducing chiral centers.
Comparative Analysis of Structural Features
Functional Implications
- Steric and Conformational Effects: The phenyl group in the butanoate chain introduces steric bulk, which may restrict rotational freedom and influence target engagement.
Research Findings and Implications
While direct comparative pharmacological data are unavailable in the provided evidence, structural analysis suggests:
- Bioactivity Potential: The analog’s thiophene and phenyl groups may enhance membrane permeability and target affinity in hydrophobic binding pockets.
- Stereochemical Impact : The (2S,6R) configuration in the analog could confer selectivity for chiral biological targets, a feature unexplored in the original compound.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of a furan-thiazepane intermediate. Key steps include:
Intermediate Synthesis : React furan-2-carbaldehyde with cysteamine hydrochloride under acidic conditions to form the 1,4-thiazepane ring .
Coupling Reaction : Introduce the 4-oxobutanoate moiety via nucleophilic substitution or esterification, using ethyl chlorooxobutanoate in the presence of a base (e.g., triethylamine) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring formation .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (0–5°C) to avoid side reactions .
- Yield Monitoring : Track reaction progress via TLC or HPLC to identify optimal quenching times.
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cysteamine, HCl, 80°C | 65–70 | 92% |
| 2 | Ethyl chlorooxobutanoate, Et₃N, DMF, 25°C | 55–60 | 88% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), thiazepane methylenes (δ 2.8–3.5 ppm), and ester carbonyl (δ 170–175 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 337.12 g/mol) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect data at low temperature (100 K) to minimize thermal motion .
Critical Note : For crystallography, ensure slow evaporation of a saturated ethanol solution to obtain single crystals. Poor diffraction quality may require alternative solvents (e.g., acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. Address these by:
Standardized Assays :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .
- Validate purity (>95% by HPLC) to exclude confounding impurities .
Structural Analysis : Compare substituent effects. For example:
- Chlorine vs. Fluorine Substitution : Chlorine enhances lipophilicity and target binding, while fluorine improves metabolic stability .
Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends.
Q. Table 2: Comparative Biological Activity of Analogs
| Compound | IC₅₀ (μM) * | LogP | Target Affinity (nM) |
|---|---|---|---|
| Ethyl 4-[7-(furan-2-yl)-...] | 12.3 | 2.8 | 450 (Kinase X) |
| Thiophene analog | 18.7 | 3.1 | 620 (Kinase X) |
| Morpholine derivative | 8.9 | 1.9 | 290 (Kinase X) |
*IC₅₀ values from MTT assays in HepG2 cells .
Q. What mechanistic insights explain the interactions of this compound with biological targets?
Methodological Answer: The compound’s mechanism involves:
Target Binding :
- Hydrogen Bonding : The thiazepane nitrogen and ester carbonyl interact with catalytic residues (e.g., ATP-binding pocket of kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
